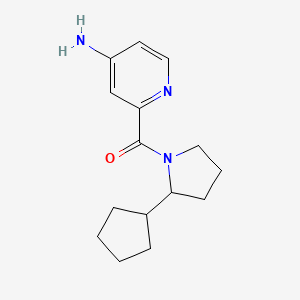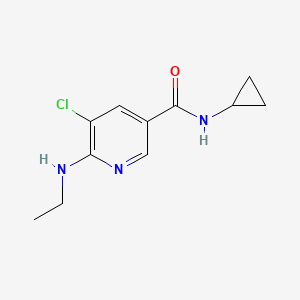![molecular formula C15H17N3O B7554707 [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone, commonly known as 4-Methylmethcathinone (4-MMC), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to cathinone, which is a naturally occurring stimulant found in the khat plant. 4-MMC has gained popularity in recent years as a recreational drug due to its euphoric and stimulant effects. However,
Mécanisme D'action
The exact mechanism of action of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to act as a releasing agent for dopamine, serotonin, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, leading to its stimulant and euphoric effects.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids from adipose tissue. These effects are similar to those seen with other stimulant drugs such as cocaine and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone in lab experiments is its relatively low cost compared to other stimulant drugs. However, its use is limited by its legal status in many countries, which makes it difficult to obtain for research purposes. Additionally, its effects on the brain are not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several areas of research that could be explored in the future regarding [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone. These include:
1. Further studies on its mechanism of action and its effects on neurotransmitter systems.
2. Exploration of its potential therapeutic applications, particularly in the treatment of depression, anxiety, and ADHD.
3. Investigation of its long-term effects on the brain and the body.
4. Development of more specific and selective derivatives of this compound that could be used as potential therapeutics.
In conclusion, this compound is a synthetic stimulant drug that has gained popularity as a recreational drug. However, its scientific research application has shown potential for its therapeutic use. Further research is needed to fully understand its mechanism of action and its potential as a treatment for various disorders.
Méthodes De Synthèse
The synthesis of [2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone involves the reaction of 4-methylpropiophenone with methylamine and formaldehyde, followed by reduction with sodium borohydride. This method was first reported in 1996 by David E. Nichols and his team at Purdue University. Since then, various modifications to the synthesis method have been reported in the literature.
Applications De Recherche Scientifique
[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, serotonin transporter, and norepinephrine transporter. This suggests that it may have potential as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
[2-(methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-16-14-10-12(15(19)18-8-4-5-9-18)11-6-2-3-7-13(11)17-14/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSHKEQGNYNSEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-3-butyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7554632.png)

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)

